NG,NG'-Dimethyl-L-arginine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

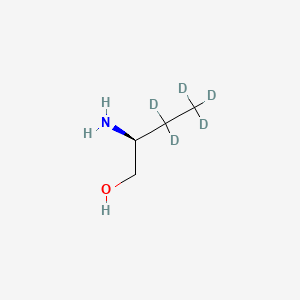

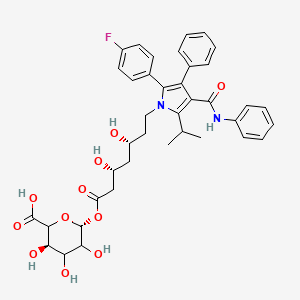

NG,NG’-Dimethyl-L-arginine-d6 is a labelled symmetric dimethylarginine . It is an endogenous nitric oxide synthase inhibitor that can be used for the diagnosis of vascular disease . It is also used in chronic kidney diseases and is a potential endogenous nitric oxide inhibitor in dialysis .

Synthesis Analysis

NG,NG’-Dimethyl-L-arginine-d6 is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2) .Molecular Structure Analysis

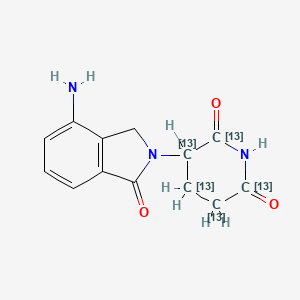

The molecular formula of NG,NG’-Dimethyl-L-arginine-d6 is C8H18N4O2 .Chemical Reactions Analysis

NG,NG’-Dimethyl-L-arginine-d6 is an endogenous inhibitor of nitric oxide synthase (NOS). It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2) .Physical and Chemical Properties Analysis

NG,NG’-Dimethyl-L-arginine-d6 is a solid substance . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) .Applications De Recherche Scientifique

Enzyme Purification and Properties : NG,NG'-Dimethyl-L-arginine is involved in the metabolism of methylated arginines. A specific enzyme, NG,NG-dimethylarginine dimethylaminohydrolase, which hydrolyzes NG,NG'-Dimethyl-L-arginine, has been purified from rat kidney. This enzyme is highly specific for NG,NG'-Dimethyl-L-arginine and plays a crucial role in its metabolism (Ogawa, Kimoto, & Sasaoka, 1989).

Inhibition of Nitric Oxide Synthase : NG,NG'-Dimethyl-L-arginine, also known as asymmetric dimethylarginine (ADMA), is a potent inhibitor of nitric oxide synthase (NOS), affecting the production of nitric oxide (NO) in various tissues and cells, including human red blood cells. Elevated levels of ADMA are reported in several diseases (Kang et al., 2001).

Biological Significance : The biological significance of NG,NG'-Dimethyl-L-arginine is underscored by its modulation of NO production. As an inhibitor of NOS activity, its slightly elevated concentrations in circulation are associated with diseases like diabetes mellitus (Tsikas et al., 2018).

Analytical Determination : Various analytical methods, including HPLC-ESI-Mass Spectrometry, have been developed for the quantitative determination of NG,NG'-Dimethyl-L-arginine in biological samples. This is essential for understanding its role in cardiovascular diseases and chronic renal failure (Servillo et al., 2013).

Effects on Vascular and Immune Systems : NG,NG'-Dimethyl-L-arginine impacts various physiological processes, including the activated macrophage cytotoxic effector mechanism and the regulation of mitochondrial respiration in target cells (Hibbs, Vavr̆ín, & Taintor, 1987).

Metabolic Pathways : The enzyme concerned with the degradation of NG,NG'-Dimethyl-L-arginine to L-citrulline is investigated in rats, revealing the specificity of this enzyme for NG,NG'-Dimethyl-L-arginine and its role in arginine metabolism (Ogawa, Kimoto, & Sasaoka, 1987).

Colocalization with Nitric Oxide Synthase : NG,NG'-Dimethyl-L-arginine is co-localized with nitric oxide synthase in various tissues, indicating a direct influence on nitric oxide production and its potential role in diseases like hypertension (Tojo et al., 1997).

GC-MS and LC-MS/MS Studies : Advanced analytical techniques like GC-MS and LC-MS/MS are utilized for quantifying NG,NG'-Dimethyl-L-arginine in various biological samples, demonstrating its role as a cardiovascular risk factor (Bollenbach et al., 2020).

Pathophysiological Significance : The accumulation of NG,NG'-Dimethyl-L-arginine in diseases may contribute to pathology by inhibiting nitric oxide synthesis, impacting cardiovascular health (Leiper & Vallance, 1999).

Regulation of Dimethylarginine Dimethylaminohydrolase : Nitric oxide upregulates dimethylarginine dimethylaminohydrolase-2 via cyclic GMP induction in endothelial cells, suggesting a biofeedback mechanism in the regulation of NO generation (Sakurada et al., 2008).

Mécanisme D'action

Target of Action

NG,NG’-Dimethyl-L-arginine-d6 (also known as ADMA-d6) primarily targets nitric oxide synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a crucial cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

ADMA-d6 acts as an endogenous inhibitor of NOS . It competes with L-arginine for the active site of NOS, thereby reducing the production of NO . This interaction leads to changes in the cellular signaling pathways regulated by NO.

Pharmacokinetics

Its metabolism involves the enzymes PRMTs, DDAHs, and AGXT2 .

Result of Action

The inhibition of NOS by ADMA-d6 leads to a decrease in NO production. This can result in various physiological effects, including vasoconstriction and increased blood pressure . In certain pathological conditions, elevated levels of ADMA-d6 have been associated with endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease .

Action Environment

The action of ADMA-d6 can be influenced by various environmental factors. For instance, diet can affect the levels of L-arginine, the substrate for NOS, thereby influencing the inhibitory action of ADMA-d6. Additionally, pathological conditions such as renal disease can affect the metabolism and excretion of ADMA-d6, potentially leading to its accumulation and increased inhibitory action on NOS .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

NG,NG’-Dimethyl-L-arginine-d6 interacts with various enzymes and proteins. It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2) . The nature of these interactions involves the transfer of methyl groups from S-adenosylmethionine to arginine residues within protein molecules, forming NG,NG’-Dimethyl-L-arginine-d6 .

Cellular Effects

NG,NG’-Dimethyl-L-arginine-d6 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of nitric oxide, a molecule that plays a key role in cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, NG,NG’-Dimethyl-L-arginine-d6 exerts its effects by binding to nitric oxide synthase (NOS), inhibiting the enzyme’s activity . This prevents the conversion of L-arginine to nitric oxide and L-citrulline, leading to a decrease in nitric oxide production .

Dosage Effects in Animal Models

The effects of NG,NG’-Dimethyl-L-arginine-d6 can vary with different dosages in animal models. For instance, it has been observed that NG,NG’-Dimethyl-L-arginine-d6 can cause dose-dependent increases in mean arterial blood pressure .

Metabolic Pathways

NG,NG’-Dimethyl-L-arginine-d6 is involved in the nitric oxide synthesis pathway . It interacts with enzymes such as protein arginine methyltransferases (PRMTs), dimethylarginine dimethylaminohydrolases (DDAHs), and alanine-glyoxylate aminotransferase 2 (AGXT2) .

Propriétés

IUPAC Name |

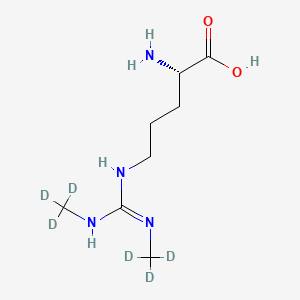

(2S)-2-amino-5-[[N,N'-bis(trideuteriomethyl)carbamimidoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPFXCBJHIIJGS-BGUMHVNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])NCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

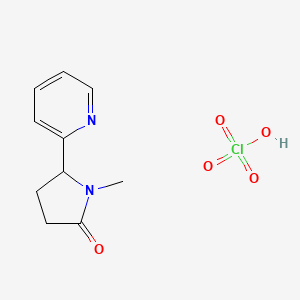

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)